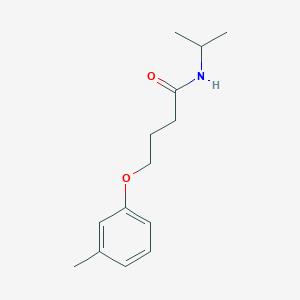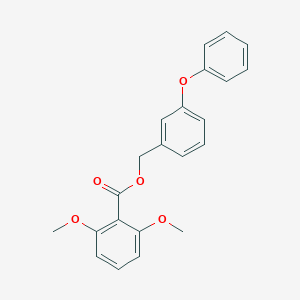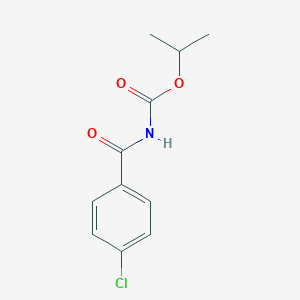
N-isopropyl-4-(3-methylphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-4-(3-methylphenoxy)butanamide, commonly known as ADB-PINACA, is a synthetic cannabinoid that belongs to the indazole family. Synthetic cannabinoids are chemical compounds that mimic the effects of natural cannabinoids found in the cannabis plant. ADB-PINACA is a potent agonist of the cannabinoid receptors, which are located in the brain and other parts of the body.
Mecanismo De Acción
ADB-PINACA binds to the cannabinoid receptors CB1 and CB2, which are located in the brain and other parts of the body. This binding leads to the activation of various signaling pathways, resulting in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. These neurotransmitters are responsible for the psychoactive effects of ADB-PINACA.
Biochemical and Physiological Effects:
ADB-PINACA has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine, which is associated with reward and pleasure. It has also been shown to reduce pain and inflammation, which makes it a potential candidate for the treatment of chronic pain and inflammatory diseases. Moreover, it has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADB-PINACA has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it a useful tool for studying the effects of cannabinoids on the brain and other parts of the body. Moreover, it is stable and easy to synthesize, which makes it a cost-effective option for researchers. However, ADB-PINACA has some limitations. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in cell-based assays. Moreover, its psychoactive effects may complicate the interpretation of results in behavioral studies.
Direcciones Futuras
There are several future directions for research on ADB-PINACA. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of chronic pain and inflammatory diseases. Moreover, there is a need for further studies to investigate the safety and toxicity of ADB-PINACA, particularly at high concentrations. Finally, there is a need for the development of more selective agonists of the cannabinoid receptors, which may have fewer side effects than ADB-PINACA.
Conclusion:
In conclusion, ADB-PINACA is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. Moreover, it has been investigated for its potential use in the treatment of various diseases such as multiple sclerosis, Parkinson's disease, and epilepsy. ADB-PINACA has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on ADB-PINACA, which may lead to the development of new treatments for various diseases.
Métodos De Síntesis
ADB-PINACA can be synthesized by reacting 4-(3-methylphenoxy)butanoyl chloride with N-isopropyl-1H-indazole-3-carboxamide in the presence of a base such as triethylamine. The resulting product can be purified by column chromatography to obtain ADB-PINACA in its pure form.
Aplicaciones Científicas De Investigación
ADB-PINACA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. Moreover, it has been investigated for its potential use in the treatment of various diseases such as multiple sclerosis, Parkinson's disease, and epilepsy.
Propiedades
Nombre del producto |
N-isopropyl-4-(3-methylphenoxy)butanamide |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
4-(3-methylphenoxy)-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C14H21NO2/c1-11(2)15-14(16)8-5-9-17-13-7-4-6-12(3)10-13/h4,6-7,10-11H,5,8-9H2,1-3H3,(H,15,16) |
Clave InChI |
XTBPRXAGULSIKT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC(C)C |
SMILES canónico |
CC1=CC(=CC=C1)OCCCC(=O)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)

![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)
![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)

![1-Benzhydryl-4-[3-(2,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B255419.png)

![5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone](/img/structure/B255424.png)
![(1R,2S,4R)-N-(4-(N-propylsulfamoyl)phenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B255427.png)
![Ethyl 4-(4-chlorophenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B255430.png)


![5-(4-bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255436.png)
![N-(2-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B255439.png)